molecular formula C12H15NOS B13250684 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol

Cat. No.: B13250684
M. Wt: 221.32 g/mol
InChI Key: IISRYSTZTDXULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C12H15NOS and a molecular weight of 221.32 g/mol . This compound is characterized by the presence of a benzothiophene moiety, which is a sulfur-containing heterocyclic compound, attached to an amino alcohol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol typically involves the reaction of 1-benzothiophen-3-ylmethanamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Benzothiophen-2-ylmethyl)amino]propan-1-ol
  • 2-[(1-Benzofuran-3-ylmethyl)amino]propan-1-ol
  • 2-[(1-Benzothiophen-3-ylmethyl)amino]butan-1-ol

Uniqueness

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is unique due to the specific positioning of the benzothiophene moiety and the amino alcohol group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethylamino)propan-1-ol

InChI

InChI=1S/C12H15NOS/c1-9(7-14)13-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3

InChI Key

IISRYSTZTDXULI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CSC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.